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Compound of Interest

Compound Name:

2-(Hydroxy(4-

phenoxyphenyl)methylene)malono

nitrile

CAS No.: 330792-68-2

Cat. No.: B1344156

Get Quote

For decades, the potent mitochondrial uncoupler SF-6847 (3,5-di-tert-butyl-4-

hydroxybenzylidenemalononitrile) has been a cornerstone tool in bioenergetics research. Its

remarkable potency in dissipating the mitochondrial proton gradient has enabled countless

studies into the mechanisms of oxidative phosphorylation and its role in cellular physiology and

disease. However, in an era of increasing focus on research rigor and the potential for off-target

effects to confound experimental interpretation, a critical re-evaluation of the specificity of our

chemical tools is paramount.

This guide provides an in-depth review of the specificity of SF-6847 as a research tool. It

moves beyond a simple description of its primary mechanism to objectively compare its

performance with other mitochondrial uncouplers, supported by available experimental data.

We will delve into the causality behind experimental choices for assessing specificity and

provide detailed protocols for key validation experiments, empowering researchers to make

informed decisions when selecting and utilizing these powerful molecules.
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The Primary Mechanism of Action: A Potent
Protonophore
SF-6847 belongs to the class of chemical compounds known as protonophores. Its primary and

well-documented mechanism of action is to shuttle protons across the inner mitochondrial

membrane, effectively short-circuiting the proton motive force that is normally used by ATP

synthase to generate ATP.[1] This uncoupling of electron transport from ATP synthesis leads to

an increase in oxygen consumption and the dissipation of energy as heat.

The remarkable potency of SF-6847, often active in the nanomolar range, is attributed to its

chemical structure, which includes a weakly acidic phenolic hydroxyl group and a bulky,

hydrophobic moiety.[1] This allows the molecule to readily partition into the lipid bilayer of the

inner mitochondrial membrane and efficiently transport protons.
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Caption: Protonophoric action of SF-6847 across the inner mitochondrial membrane.

Assessing Specificity: Beyond the Mitochondria
While the on-target activity of SF-6847 is well-established, a comprehensive understanding of

its specificity requires interrogation of its potential off-target effects. An ideal chemical probe

should exhibit high selectivity for its intended target with minimal interaction with other cellular

components.[2][3] For mitochondrial uncouplers, a key aspect of specificity is the absence of
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significant effects on other cellular membranes, particularly the plasma membrane, and a lack

of interaction with other signaling pathways.

Unfortunately, to date, there is a conspicuous absence of publicly available, large-scale

screening data for SF-6847 against panels of kinases, G-protein coupled receptors (GPCRs),

or other enzyme families. This lack of comprehensive profiling represents a significant

knowledge gap and necessitates a cautious approach when interpreting data obtained using

SF-6847, especially at higher concentrations.

A Comparative Look at Mitochondrial Uncouplers
To better understand the potential specificity landscape of SF-6847, it is instructive to compare

it with other commonly used and more recently developed mitochondrial uncouplers for which

more extensive characterization is available.
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Compound
Primary
Mechanism

Known Off-Target
Effects/Properties

Key References

SF-6847 Potent protonophore

Lack of

comprehensive public

off-target screening

data.

[1]

FCCP (Carbonyl

cyanide 4-

(trifluoromethoxy)phen

ylhydrazone)

Protonophore

Can depolarize the

plasma membrane,

affect Golgi apparatus

and protein secretion,

and inhibit

mitochondrial

respiration at higher

concentrations.

[4]

CCCP (Carbonyl

cyanide m-

chlorophenylhydrazon

e)

Protonophore

Similar to FCCP, can

induce off-target

effects including

plasma membrane

depolarization. Known

to disrupt lysosomal

degradation during

autophagy.[5]

[6]

Niclosamide Protonophore

Inhibits multiple

signaling pathways

including Wnt/β-

catenin, mTOR,

STAT3, and NF-κB.[7]

[7]

BAM15 Protonophore

Reported to have high

mitochondrial

specificity, with

minimal effect on

plasma membrane

potential.[8][9]

[8][9]
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The "Classic" Uncouplers: FCCP and CCCP
For many years, FCCP and CCCP have been the workhorses of mitochondrial research

alongside SF-6847. However, their use is associated with a number of well-documented off-

target effects. A significant concern is their ability to depolarize the plasma membrane, which

can have widespread consequences for cellular function, including ion homeostasis and cell

signaling.[4] Furthermore, at concentrations often used to achieve maximal uncoupling, both

FCCP and CCCP can inhibit the mitochondrial respiratory chain itself, complicating the

interpretation of experimental results.[10]

The "Multitasking" Uncoupler: Niclosamide
Niclosamide, an FDA-approved anthelmintic drug, has gained attention as a mitochondrial

uncoupler with anti-cancer properties.[7] However, its mechanism of action extends far beyond

the mitochondria. Niclosamide is a potent inhibitor of multiple signaling pathways critical for cell

growth and proliferation, including Wnt/β-catenin, mTOR, and STAT3.[7] This pleiotropic activity

makes it a challenging tool for dissecting specific mitochondrial functions, as observed

phenotypes may be a composite of both on-target and off-target effects.

A New Generation of Specificity: BAM15
The development of BAM15 represents a significant step forward in the quest for more specific

mitochondrial uncouplers. Studies have shown that BAM15 effectively uncouples mitochondria

with high potency while exhibiting minimal effects on the plasma membrane potential.[8][9] This

enhanced mitochondrial specificity reduces the likelihood of confounding off-target effects,

making it a more precise tool for studying mitochondrial bioenergetics. Furthermore, BAM15

has been reported to have a wider therapeutic window compared to classic uncouplers,

showing less cytotoxicity at concentrations that induce maximal respiration.[8]

Experimental Workflows for Assessing Uncoupler
Specificity
To empower researchers to critically evaluate the specificity of SF-6847 and other uncouplers

in their own experimental systems, we provide the following detailed protocols for key validation

assays.
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Assessing Mitochondrial vs. Plasma Membrane
Depolarization
This workflow allows for the simultaneous measurement of changes in mitochondrial

membrane potential (ΔΨm) and plasma membrane potential (ΔΨp) in living cells.

Start Culture cells to
appropriate confluency

Load cells with TMRM
(for ΔΨm) and a plasma

membrane potential-sensitive dye

Acquire baseline
fluorescence readings

Add SF-6847 or
other uncouplers

Monitor fluorescence
changes over time

Analyze changes in
TMRM and plasma membrane

potential dye fluorescence
End

Click to download full resolution via product page

Caption: Workflow for assessing membrane potential specificity.

Protocol:

Cell Culture: Plate cells of interest in a multi-well imaging plate and culture to the desired

confluency.

Dye Loading:

Incubate cells with a low concentration of Tetramethylrhodamine, Methyl Ester (TMRM)

(e.g., 25-50 nM) to monitor mitochondrial membrane potential.

Co-incubate with a plasma membrane potential-sensitive dye (e.g., a fluorescent voltage-

sensitive dye).

Baseline Measurement: Acquire baseline fluorescence images or plate reader

measurements for both dyes.

Compound Addition: Add SF-6847, FCCP (as a positive control for plasma membrane

depolarization), and BAM15 (as a negative control) at a range of concentrations.

Kinetic Measurement: Monitor the fluorescence intensity of both dyes over time.

Data Analysis: Quantify the changes in fluorescence for each dye relative to the baseline. A

specific mitochondrial uncoupler should cause a significant decrease in TMRM fluorescence

with minimal change in the plasma membrane potential dye fluorescence.
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Profiling against a Kinase Panel
Collaborating with a core facility or commercial service that offers kinase screening services is

the most efficient way to assess off-target kinase activity.

Start

Prepare a stock solution
of SF-6847 at a high

concentration (e.g., 10 mM in DMSO)

Submit the compound to a
kinase screening service

The service screens the compound
at a fixed concentration (e.g., 10 µM)

against a panel of kinases

Receive data as percent
inhibition of each kinase

Identify any kinases with
significant inhibition

Perform dose-response
studies for any identified hits

End
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Caption: Workflow for off-target kinase screening.

Protocol:

Compound Submission: Provide a high-concentration stock solution of SF-6847 to a

reputable kinase screening service.

Primary Screen: The compound is typically screened at a single high concentration (e.g., 10

µM) against a broad panel of recombinant kinases.

Data Analysis: The results are provided as the percent inhibition of each kinase's activity.

Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >50%).

Follow-up Studies: For any identified hits, it is crucial to perform follow-up dose-response

experiments to determine the IC50 value and confirm the off-target interaction.

Conclusion and Recommendations
SF-6847 remains an exceptionally potent and valuable tool for studying mitochondrial

bioenergetics. Its ability to induce acute and robust mitochondrial uncoupling is unparalleled.

However, the lack of comprehensive public data on its broader specificity profile necessitates a

degree of caution.

For researchers using SF-6847, we recommend the following:

Use the lowest effective concentration: Titrate SF-6847 carefully to determine the minimal

concentration required to achieve the desired biological effect in your system.

Employ orthogonal controls: When investigating a phenotype attributed to mitochondrial

uncoupling, confirm the finding with a structurally distinct uncoupler, preferably one with a

better-characterized specificity profile like BAM15.

Consider the context: Be mindful of the potential for off-target effects, especially when using

higher concentrations or in long-term experiments.
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Advocate for and contribute to comprehensive profiling: The research community would

greatly benefit from a more complete understanding of the specificity of widely used

chemical probes.

By adopting a rigorous and informed approach to the use of SF-6847 and other mitochondrial

uncouplers, we can enhance the reproducibility and reliability of our research and continue to

unravel the intricate workings of cellular metabolism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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